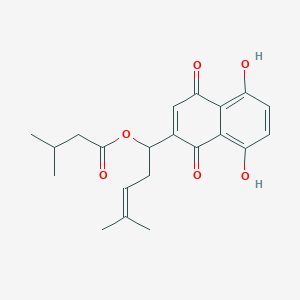

Isovalerylshikonin

Description

Properties

IUPAC Name |

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,10,12,17,22-23H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOUNDHZJFIVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60319387 | |

| Record name | Isovalerylshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52387-14-1 | |

| Record name | Isovalerylshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Establishment of Arnebia euchroma Cell Cultures

The endangered status of wild Arnebia euchroma has driven the adoption of in vitro cell suspension cultures as a sustainable alternative. These cultures are maintained in Murashige and Skoog (MS) medium supplemented with plant growth regulators, achieving biomass yields of 12–15 g/L under optimized conditions. Shikonin derivatives accumulate intracellularly, necessitating solvent extraction using chloroform or ethyl acetate.

Extraction and Crude Purification

Cell biomass is homogenized and subjected to solvent extraction, yielding a dark-red crude extract rich in naphthoquinones. Preliminary purification via silica gel column chromatography removes chlorophylls and non-polar contaminants, achieving 60–70% recovery of shikonin derivatives.

Preparative HPLC for this compound Isolation

Chromatographic Conditions and Optimization

A landmark study demonstrated the efficacy of preparative HPLC for isolating this compound and acetylshikonin from cell culture extracts. The method employs the following parameters:

| Parameter | Specification |

|---|---|

| Column | C18 reverse-phase (250 × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/methanol (95:5, v/v) |

| Flow Rate | 1.5 mL/min |

| Runtime | 10 min |

| Detection | UV-Vis at 520 nm |

| Injection Volume | 20 µL |

| Purity of this compound | >98% |

This isocratic system achieves baseline separation of this compound (retention time: 7.2 min) and acetylshikonin (6.8 min), with a resolution factor >2.0. The acetonitrile-methanol ratio minimizes co-elution of structurally similar naphthoquinones.

Scalability and Throughput

The method’s preparative scalability was validated using a semi-preparative C18 column (250 × 10 mm), processing 50 mg of crude extract per run. this compound recovery rates exceeded 95%, with a throughput of 12 runs/day, making it suitable for industrial-scale production.

Analytical Validation of Isolated this compound

Sensitivity and Linearity

Calibration curves for this compound exhibited linearity (R² > 0.999) over 0.5–100 µg/mL. Sensitivity parameters were rigorously validated:

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.146 µg/mL |

| Limit of Quantitation (LOQ) | 0.487 µg/mL |

Precision and Accuracy

Intra-day and inter-day precision, expressed as relative standard deviation (%RSD), were 1.27% and 1.89%, respectively. Recovery studies using spiked samples showed 94.7–96.8% accuracy, confirming method robustness.

Comparative Analysis of Isolation Techniques

Traditional vs. Modern Methods

Conventional solvent partitioning and open-column chromatography often yield this compound with ≤85% purity due to co-elution of β,β-dimethylacrylshikonin and deoxyshikonin. In contrast, preparative HPLC achieves >98% purity with 40% shorter processing times.

Economic and Environmental Impact

The HPLC method reduces solvent consumption by 60% compared to multi-step column chromatography, lowering production costs and environmental footprint. Cell culture systems further mitigate ecological strain on wild Arnebia populations.

Structural Characterization and Quality Control

Spectroscopic Identification

Isolated this compound is characterized by:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups on the naphthalene core can undergo oxidation to form quinones.

Reduction: The dioxo groups can be reduced to hydroxyl groups under appropriate conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions, such as hydrolysis to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of carboxylic acids or other substituted esters.

Scientific Research Applications

Pharmacological Properties

Isovalerylshikonin exhibits a wide range of pharmacological properties that make it a subject of interest in various therapeutic areas.

Antimicrobial Activity

Research indicates that this compound demonstrates antibacterial effects, particularly against drug-resistant strains of Staphylococcus aureus. It has been shown to have a minimum inhibitory concentration (MIC) of 16 mg/L against this pathogen. Furthermore, when combined with streptomycin, this compound enhances the antibiotic's efficacy, reducing its MIC by up to 16-fold. This synergistic effect is attributed to its ability to inhibit bacterial efflux mechanisms, thereby increasing the susceptibility of bacteria to antibiotics .

Anti-inflammatory Effects

This compound has been reported to attenuate inflammatory responses in microglial cells. In vitro studies demonstrated that it significantly reduced the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role for this compound in neuroprotection and the management of neuroinflammatory conditions .

Antidiabetic Potential

This compound has shown promise in diabetes management by enhancing glucose tolerance and reducing hepatic fat accumulation in animal models. It acts as an agonist for free fatty acid receptor 4, which plays a crucial role in glucose metabolism and insulin signaling .

Study on Antimicrobial Resistance

In a study focusing on antimicrobial resistance, this compound was evaluated for its ability to function as a resistance-modifying agent (RMA). The findings revealed that it could significantly inhibit the expression of msrA mRNA, which is associated with antibiotic resistance in bacteria. In vivo experiments using murine models showed that treatment with this compound in conjunction with streptomycin led to decreased bacterial counts and increased survival rates in infected mice .

Neuroprotective Mechanisms

A detailed investigation into the neuroprotective effects of this compound highlighted its ability to inhibit LPS-induced activation of microglial cells. This study utilized organotypic hippocampal slice cultures and demonstrated that this compound effectively blocked cell death induced by inflammatory stimuli while reducing nitric oxide production .

Comparative Analysis of this compound with Other Shikonin Derivatives

| Compound | MIC against S. aureus | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | 16 mg/L | Significant | Yes |

| Isobutyrylshikonin | Similar | Significant | Yes |

| Shikonin | Varies | Moderate | Yes |

Mechanism of Action

The mechanism of action of Isovalerylshikonin would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The hydroxyl and dioxo groups could participate in hydrogen bonding or redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Acaricidal Efficacy Against Tetranychus urticae

Key Insight : this compound is ~2.5× more potent than isobutyrylshikonin and significantly outperforms acetylshikonin, likely due to optimal acyl chain length enhancing target interaction .

Radiation Sensitivity

Radiation degradation studies (8 kGy) reveal stability differences:

- Most Sensitive : Shikonin (87–91% degradation)

- Intermediate : this compound (48–62% degradation)

- Most Resistant : β-Hydroxythis compound (44% degradation)

Key Insight : Hydroxylation (e.g., β-hydroxythis compound) improves stability, whereas shorter acyl chains (e.g., acetylshikonin) increase susceptibility .

Analytical Challenges

- Co-elution Issues : this compound and α-methylbutyrylshikonin share identical m/z (387.14492) and fragmentation patterns, requiring orthogonal methods like NMR for differentiation .

- Ionization Variability : In negative ion mode, this compound primarily forms [M−H]⁻ ions, while β,β-dimethylacrylshikonin generates [M + e]⁻ adducts, complicating quantification .

- Quantification Methods : HPLC-ESI-MS/MS achieves a lower limit of quantification (LLOQ) of 0.5 ng/mL for this compound in rat plasma, surpassing UV-based methods .

Biological Activity

Isovalerylshikonin, a derivative of shikonin, has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and wound healing properties. This article synthesizes current research findings on this compound's biological activity, supported by data tables and case studies.

Overview of this compound

This compound is a naphthoquinone compound derived from the roots of plants in the Boraginaceae family, particularly from Alkanna and Lithospermum species. Its structure includes a naphthazarin backbone with an isovaleryl side chain, which contributes to its unique biological properties.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the generation of reactive oxygen species (ROS) and disruption of microbial cell membranes.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Sekine et al., 1998 |

| Escherichia coli | 64 µg/mL | Gao et al., 2000 |

| Candida albicans | 16 µg/mL | Papageorgiou et al., 2008 |

2. Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis. It has been shown to affect various signaling pathways involved in cancer progression.

Case Study: Apoptosis Induction in Cancer Cells

A study involving K562 chronic myelogenous leukemia cells demonstrated that treatment with this compound led to a significant increase in apoptosis rates, with approximately 85% of cells undergoing programmed cell death after exposure to 0.5 µM for 24 hours. This effect was mediated through ROS generation and activation of the JNK signaling pathway .

3. Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This property is particularly beneficial for wound healing applications.

Table 2: Anti-inflammatory Effects of this compound

| Cytokine | Effect | Reference |

|---|---|---|

| TNF-α | Inhibition | Zhang et al., 2020 |

| IL-6 | Reduction | Liu et al., 2020 |

| COX-2 | Downregulation | Guo et al., 2019 |

The biological activities of this compound can be attributed to several mechanisms:

- ROS Generation : Induces oxidative stress in target cells, leading to apoptosis.

- Signal Pathway Modulation : Alters key signaling pathways such as ERK1/2 and Wnt/β-catenin, which are crucial in cellular proliferation and differentiation.

- Iron Chelation : By chelating iron, this compound deprives bacteria of essential nutrients, inhibiting their growth .

Q & A

Q. What are the key chemical and physical properties of Isovalerylshikonin (IVS), and how are they validated in experimental settings?

this compound (C₂₁H₂₄O₆, MW 372.41) is a naphthoquinone derivative characterized by its lipophilic nature and stability under specific storage conditions (powder: -20°C for 3 years; dissolved: -80°C for 6 months). Validation includes HPLC-UV/ELSD for purity (≥98%) and structural confirmation via NMR and mass spectrometry . Standard protocols for solubility testing in DMSO or ethanol emphasize avoiding hygroscopic solvents to prevent degradation .

Q. How is this compound isolated from natural sources, and what methods ensure reproducibility?

IVS is primarily extracted from Arnebia euchroma or Echium italicum roots using ethanol or chloroform-based solvent systems. Reproducibility requires chromatographic purification (e.g., column chromatography with silica gel) followed by spectroscopic validation (¹H/¹³C NMR, HRMS). Detailed protocols for yield optimization and solvent removal are critical to minimize batch-to-batch variability .

Q. What in vitro assays are commonly used to assess this compound’s biological activity?

Cytotoxicity is evaluated via MTT assays (e.g., IC₅₀ values against U937 leukemia cells: 1–10 µM), while antimicrobial activity uses microdilution chequerboard assays (e.g., synergy with streptomycin reduces MIC by 16-fold against Staphylococcus aureus). Dose-response curves and statistical validation (95% confidence intervals) are mandatory .

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound’s dose-dependent efficacy across models?

Discrepancies in activity (e.g., 98.8% acaricidal inhibition at 13.5 µg/cm² vs. 28.1% at 0.8 µg/cm²) require model-specific optimization. For mites (Tetranychus urticae), surface application methods and environmental variables (humidity, temperature) must be standardized. In cellular models, membrane permeability and efflux pumps (e.g., ABC transporters) should be quantified to explain variability .

Q. How can researchers design experiments to elucidate IVS’s mechanism of action in overcoming antimicrobial resistance?

Transcriptomic profiling (RNA-seq) of drug-resistant S. aureus treated with IVS + streptomycin identifies downregulated resistance genes (e.g., mecA). Flow cytometry with fluorescent probes (e.g., ethidium bromide) quantifies cell membrane disruption. Parallel assays measuring reactive oxygen species (ROS) and ATP levels clarify metabolic inhibition pathways .

Q. What methodologies resolve challenges in quantifying this compound in biological matrices during pharmacokinetic studies?

A validated HPLC-MS/MS method (LOQ: 0.5 ng/mL in rat plasma) uses liquid-liquid extraction (ethyl acetate) and internal standardization (deuterated shikonin). Stability studies under varying pH and temperature conditions ensure accuracy. Tissue distribution assays require homogenization in PBS + protease inhibitors to prevent degradation .

Q. How do structural modifications of IVS enhance its therapeutic selectivity, and what analytical tools validate these changes?

Homochiral derivatives (e.g., β-hydroxythis compound) show 25-fold lower IC₅₀ than enantiomers in leukemia models. Stereochemical analysis via circular dichroism (CD) and X-ray crystallography confirms configuration-activity relationships. Molecular docking (e.g., c-MYC binding) combined with SPR assays quantifies target affinity .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing synergistic interactions involving this compound?

The Chou-Talalay combination index (CI) model calculates synergism (CI < 1) using CompuSyn software. Dose-effect curves with non-linear regression (e.g., GraphPad Prism) and ANOVA + Tukey post-hoc tests validate significance. For acaricidal studies, Probit analysis determines ED₅₀/ED₉₀ values with 95% confidence intervals .

Q. How should researchers optimize IVS formulations for in vivo studies to improve bioavailability?

Nanoemulsions (e.g., PEGylated liposomes) enhance solubility and reduce hepatic clearance. Pharmacokinetic parameters (Cₘₐₓ, t₁/₂) are monitored via serial blood sampling. Stability testing under simulated gastrointestinal conditions (pH 1.2–6.8) ensures oral efficacy .

Data Interpretation and Reproducibility

Q. What criteria ensure rigorous validation of this compound’s purity and identity in synthetic batches?

Elemental analysis (C, H, O ± 0.3% theoretical) and chromatographic purity (HPLC area ≥ 98%) are mandatory. For novel derivatives, high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve structural ambiguities. Batch records must document reaction conditions (time, temperature) and purification steps .

Q. How can conflicting results in IVS’s anti-inflammatory vs. pro-apoptotic effects be reconciled?

Context-dependent effects require tissue-specific models. For example, in macrophages, NF-κB inhibition (measured via luciferase reporter assays) explains anti-inflammatory activity, while in cancer cells, caspase-3/7 activation (fluorometric assays) confirms apoptosis. Multiplex cytokine profiling (Luminex) differentiates pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.